molecular formula C17H25N3O2 B2454271 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone CAS No. 865660-50-0

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone

Cat. No.: B2454271
CAS No.: 865660-50-0
M. Wt: 303.406
InChI Key: DCFLLGGLAKZSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone typically involves the reaction of benzylpiperazine with morpholine and an appropriate ethanone derivative. One common method involves the reductive amination of benzylpiperazine with an ethanone derivative in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or morpholine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain adrenergic receptors, leading to an increase in the release of neurotransmitters like noradrenaline . This interaction can result in various physiological effects, including stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone is unique due to its dual functional groups, piperazine and morpholine, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c21-17(15-19-10-12-22-13-11-19)20-8-6-18(7-9-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLLGGLAKZSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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